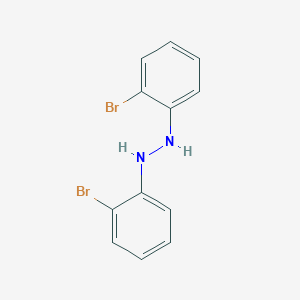

1,2-Bis(2-bromophenyl)hydrazine

Description

Contextual Significance of Arylhydrazines in Advanced Chemical Research

Arylhydrazines are organic compounds that feature a hydrazine (B178648) group attached to an aromatic ring. This structural motif makes them exceptionally versatile building blocks in organic synthesis. nih.govrsc.org They are widely utilized in the creation of a diverse array of biologically active molecules, including indoles, pyrazoles, and triazoles, which are core structures in many pharmaceuticals. rsc.orgorientjchem.orgnih.gov The reactivity of the hydrazine moiety, coupled with the electronic and steric influences of the aryl group, allows for a broad spectrum of chemical transformations.

In recent years, arylhydrazines have gained considerable attention as partners in cross-coupling reactions, a powerful tool for forming carbon-carbon and carbon-heteroatom bonds. nih.govrsc.org They can serve as environmentally friendly arylating agents in certain reactions, as the by-products are often simply nitrogen gas and water. nih.gov Furthermore, the ability of arylhydrazines to generate aryl radicals under oxidative conditions has opened up new avenues for the synthesis of complex molecules. acs.orgacs.org The interaction of arylhydrazines with various reagents, such as halogenated aldehydes and diketene, further underscores their synthetic utility. rsc.orgacs.org

The functionalization of arylhydrazines is a key area of research, with methods being developed for their selective modification to create novel derivatives with tailored properties. acs.org These derivatives have shown potential in various applications, from materials science to medicinal chemistry, where they have been investigated for activities such as anticancer properties. nih.govacs.org

Current Research Landscape and Gaps in the Understanding of 1,2-Bis(2-bromophenyl)hydrazine

Despite the broad interest in arylhydrazines, a detailed survey of the scientific literature reveals a significant void when it comes to the specific compound This compound . While its basic chemical properties are documented (see Table 1), there is a stark absence of in-depth research into its reactivity, synthetic applications, and potential as a precursor for more complex molecules.

The existing body of research tends to focus on related, yet structurally distinct, compounds. For instance, considerable work has been done on (2-bromophenyl)hydrazine and its hydrochloride salt, exploring their use in the synthesis of various heterocyclic compounds. lookchem.comontosight.ai Similarly, the isomeric compound 1,2-bis(4-bromophenyl)hydrazine (B3049190) has been documented. There is also research on the synthesis and crystal structure of (E,E)-1,2-Bis[1-(2-bromophenyl)ethylidene]hydrazine, a derivative of the parent hydrazine. nih.gov

This disparity in research focus highlights a critical gap: the unique properties and potential applications of this compound remain largely unexplored. The presence of two bromophenyl groups symmetrically attached to the hydrazine core suggests a distinct reactivity profile compared to its mono-substituted or isomeric counterparts. The steric and electronic effects of the ortho-bromo substituents on each phenyl ring are likely to influence the conformation of the molecule and the reactivity of the N-N bond, potentially leading to novel chemical transformations.

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C12H10Br2N2 | |

| Molar Mass | 342.03 g/mol | |

| Melting Point | 97-98 °C | chemicalbook.com |

| Boiling Point (Predicted) | 315.9±42.0 °C | chemicalbook.com |

| Density (Predicted) | 1.813±0.06 g/cm³ | |

| CAS Number | 19718-35-5 |

Scope and Objectives of Focused Academic Investigations on the Chemical Compound

Given the established importance of arylhydrazines and the current knowledge gap surrounding this compound, a focused academic investigation into this compound is highly warranted. The primary objectives of such research should be to:

Develop and optimize synthetic routes to this compound, ensuring a reliable and efficient supply for further study.

Thoroughly characterize the compound using modern analytical techniques, including X-ray crystallography, to understand its solid-state structure and conformational preferences.

Investigate its reactivity in a range of chemical transformations, with a particular focus on reactions that leverage the presence of the two bromophenyl groups and the hydrazine linkage. This could include exploring its potential in cross-coupling reactions, as a precursor to novel heterocyclic systems, and in the generation of unique radical species.

Computationally model its properties to complement experimental findings and to predict its behavior in different chemical environments.

Compare its reactivity and properties to those of related arylhydrazines, such as 1,2-diphenylhydrazine (B7769752) and its other halogenated derivatives, to elucidate the specific influence of the ortho-bromo substituents.

By systematically addressing these objectives, the scientific community can begin to unlock the synthetic potential of this under-explored molecule, potentially paving the way for new discoveries in materials science, catalysis, and medicinal chemistry. The unique structural features of this compound suggest that it is more than just another arylhydrazine; it is a promising candidate for expanding the toolkit of modern synthetic chemistry.

Structure

2D Structure

3D Structure

Propriétés

Numéro CAS |

19718-35-5 |

|---|---|

Formule moléculaire |

C12H10Br2N2 |

Poids moléculaire |

342.03 g/mol |

Nom IUPAC |

1,2-bis(2-bromophenyl)hydrazine |

InChI |

InChI=1S/C12H10Br2N2/c13-9-5-1-3-7-11(9)15-16-12-8-4-2-6-10(12)14/h1-8,15-16H |

Clé InChI |

SCEXVSUMEBWHPT-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C(=C1)NNC2=CC=CC=C2Br)Br |

SMILES canonique |

C1=CC=C(C(=C1)NNC2=CC=CC=C2Br)Br |

Synonymes |

1,2-Bis(2-bromophenyl)hydrazine |

Origine du produit |

United States |

Spectroscopic Characterization of 1,2 Bis 2 Bromophenyl Hydrazine

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the precise arrangement of atoms within a molecule. By analyzing the magnetic properties of atomic nuclei, typically ¹H (proton) and ¹³C (carbon-13), a detailed picture of the molecular framework, including connectivity and spatial relationships, can be constructed.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

In ¹H NMR spectroscopy of 1,2-Bis(2-bromophenyl)hydrazine, the chemical environment of each proton determines its resonance frequency or chemical shift (δ), reported in parts per million (ppm). The molecule's symmetry means that the two 2-bromophenyl groups are chemically equivalent, simplifying the spectrum.

The protons can be categorized into two main groups: the aromatic protons on the benzene (B151609) rings and the N-H protons of the hydrazine (B178648) linker.

Aromatic Protons: The four protons on each aromatic ring are distinct due to the ortho-bromo substituent. They form a complex splitting pattern. Based on data from 2-bromoaniline (B46623), the proton ortho to the bromine atom (H-3) is expected to be significantly downfield. The remaining protons (H-4, H-5, H-6) will appear as a multiplet in the aromatic region, typically between 6.6 and 7.5 ppm. chemicalbook.comrsc.org The electron-withdrawing nature of the bromine atom deshields adjacent protons, shifting them to higher chemical shifts.

N-H Protons: The two protons attached to the nitrogen atoms (N-H) are also equivalent. Their signal is often broad due to quadrupole effects from the nitrogen nucleus and chemical exchange. In the analogous 1,2-diphenylhydrazine (B7769752), this peak appears around 5.51 ppm. chemicalbook.com For this compound, the signal is expected in a similar region, though its exact position can be sensitive to solvent, concentration, and temperature.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound Data extrapolated from analogous compounds like 2-bromoaniline and 1,2-diphenylhydrazine. chemicalbook.comchemicalbook.com

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| N-H | ~5.5 - 6.0 | Broad Singlet (br s) |

| Aromatic H (H-3, H-4, H-5, H-6) | ~6.6 - 7.5 | Multiplet (m) |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

In the ¹³C NMR spectrum, each unique carbon atom in the molecule gives a distinct signal. Due to the molecule's symmetry, only six carbon signals are expected for the aromatic rings, plus the signal for the carbon atom bonded to the nitrogen.

Aromatic Carbons: The chemical shifts of the aromatic carbons are influenced by the attached substituents (bromine and the hydrazine group).

C-1 (ipso-carbon to NH): This carbon is attached directly to the nitrogen. In 1,2-diphenylhydrazine, this signal appears at approximately 148.8 ppm. chemicalbook.com A similar value is anticipated here.

C-2 (ipso-carbon to Br): The carbon bearing the bromine atom is expected to have a chemical shift around 109-110 ppm, as seen in 2-bromoaniline. rsc.org This is upfield relative to other aromatic carbons due to the "heavy atom effect" of bromine.

Other Aromatic Carbons (C-3, C-4, C-5, C-6): These carbons will resonate in the typical aromatic region of 115-133 ppm. rsc.org Their precise shifts are determined by the combined electronic effects of the bromo and hydrazo substituents.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound Data extrapolated from analogous compounds like 2-bromoaniline and 1,2-diphenylhydrazine. rsc.orgchemicalbook.com

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-1 (C-NH) | ~148 |

| C-2 (C-Br) | ~110 |

| C-3 | ~133 |

| C-4 | ~119 |

| C-5 | ~128 |

| C-6 | ~116 |

Advanced Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

Two-dimensional (2D) NMR experiments provide correlational data that helps to definitively assign the ¹H and ¹³C signals and confirm the molecular structure.

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, typically on adjacent carbons. For this compound, the COSY spectrum would reveal cross-peaks connecting the adjacent protons on the aromatic ring (e.g., H-3 with H-4, H-4 with H-5, and H-5 with H-6), confirming their sequence.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates protons with the carbons to which they are directly attached (one-bond C-H coupling). This would allow for the unambiguous assignment of each aromatic proton signal to its corresponding carbon signal (e.g., H-3 to C-3, H-4 to C-4, etc.).

Vibrational Spectroscopy

Vibrational spectroscopy, including FT-IR and FT-Raman, probes the molecular vibrations of a compound. Specific functional groups absorb infrared radiation or scatter Raman light at characteristic frequencies, providing a molecular fingerprint.

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of this compound is characterized by several key absorption bands.

N-H Stretching: A prominent band corresponding to the N-H stretching vibration is expected in the region of 3300-3400 cm⁻¹. In solid-state spectra of similar compounds, this band can be sharp, indicating hydrogen bonding. For 1,2-diphenylhydrazine, a sharp peak is observed around 3310 cm⁻¹.

Aromatic C-H Stretching: These vibrations typically appear as a group of weaker bands just above 3000 cm⁻¹ (e.g., 3020-3080 cm⁻¹).

Aromatic C=C Stretching: The stretching vibrations of the carbon-carbon double bonds within the benzene rings give rise to a series of absorptions in the 1450-1600 cm⁻¹ region. Two characteristic bands are expected around 1590 cm⁻¹ and 1490 cm⁻¹. chemicalbook.comchemicalbook.com

N-H Bending: The in-plane bending vibration of the N-H group is expected around 1500-1650 cm⁻¹, often overlapping with the C=C aromatic signals.

C-N Stretching: The stretching vibration of the aromatic carbon to nitrogen bond (C-N) typically appears in the 1250-1350 cm⁻¹ range.

C-Br Stretching: The vibration associated with the carbon-bromine bond is expected to appear at lower frequencies, typically in the 500-650 cm⁻¹ region.

Aromatic C-H Out-of-Plane Bending: Strong bands in the 700-800 cm⁻¹ region are characteristic of the out-of-plane bending of aromatic C-H bonds. For an ortho-disubstituted ring, a strong band is expected around 750 cm⁻¹. chemicalbook.com

Table 3: Predicted FT-IR Absorption Bands for this compound Data based on spectra of 1,2-diphenylhydrazine and substituted anilines. chemicalbook.comchemicalbook.com

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Intensity |

| N-H Stretch | 3300 - 3400 | Medium-Strong |

| Aromatic C-H Stretch | 3020 - 3080 | Medium-Weak |

| Aromatic C=C Stretch | 1590, 1490 | Medium-Strong |

| N-H Bend | 1500 - 1650 | Medium |

| C-N Stretch | 1250 - 1350 | Medium |

| Aromatic C-H Out-of-Plane Bend | ~750 | Strong |

| C-Br Stretch | 500 - 650 | Medium |

Fourier-Transform Raman (FT-Raman) Spectroscopy

FT-Raman spectroscopy provides complementary information to FT-IR. Vibrations that are symmetric and involve a change in polarizability tend to be strong in Raman spectra, while being weak in IR, and vice-versa.

Aromatic Ring Vibrations: The symmetric "ring breathing" vibration of the benzene ring, which is often weak in the IR spectrum, typically gives a very strong signal in the Raman spectrum around 1000 cm⁻¹.

C=C and C-H Stretching: Aromatic C=C and C-H stretching vibrations are also observed in the Raman spectrum, often at similar frequencies to their IR counterparts.

N-N Stretching: The N-N stretch, which can be difficult to identify in the IR spectrum, may be more prominent in the Raman spectrum, expected in the 1100-1200 cm⁻¹ range.

C-Br Stretching: The C-Br stretching vibration is also Raman active and would appear in the low-frequency region (500-650 cm⁻¹). nih.gov

The combination of FT-IR and FT-Raman provides a comprehensive vibrational analysis, allowing for a more confident assignment of the observed spectral bands and confirmation of the molecular structure. nih.gov

Detailed Vibrational Assignment from Experimental Data

N-H stretching: Expected in the 3300-3500 cm⁻¹ region, characteristic of the hydrazine moiety.

Aromatic C-H stretching: Typically appearing above 3000 cm⁻¹.

C-C stretching: Within the aromatic rings, usually found in the 1400-1600 cm⁻¹ range.

N-N stretching: This can be weak and is expected in the 1000-1200 cm⁻¹ region.

C-N stretching: Generally observed between 1250 and 1350 cm⁻¹.

C-Br stretching: Expected at lower wavenumbers, typically in the 500-700 cm⁻¹ range.

Bending and out-of-plane deformations: Occurring at various lower frequencies that provide a fingerprint for the molecule's structure.

Without experimental spectra, a definitive vibrational assignment for this compound cannot be provided.

Electronic Absorption Spectroscopy

Ultraviolet-Visible (UV-Vis) Spectroscopy

Specific experimental Ultraviolet-Visible (UV-Vis) absorption data for this compound, detailing the absorption maxima (λmax) and corresponding molar absorptivity coefficients, are not available in the surveyed literature. Such analysis would reveal information about the electronic transitions within the molecule. Typically, aromatic hydrazines exhibit absorption bands corresponding to:

π → π* transitions: Occurring in the UV region, these are characteristic of the phenyl rings. The presence of bromine substituents may cause a bathochromic (red) shift of these bands.

n → π* transitions: These are associated with the non-bonding electrons on the nitrogen atoms of the hydrazine group and typically appear as weaker absorptions at longer wavelengths than the π → π* transitions.

A data table for the UV-Vis spectroscopy of this compound cannot be generated without the experimental results.

Mass Spectrometry (MS)

High-Resolution Mass Spectrometry (HRMS)

Specific high-resolution mass spectrometry (HRMS) data for this compound could not be located in the reviewed scientific databases. HRMS analysis is crucial for determining the precise elemental composition of a molecule. For this compound (C₁₂H₁₀Br₂N₂), HRMS would provide a highly accurate mass measurement of the molecular ion ([M]⁺) or a protonated species ([M+H]⁺). The theoretical exact mass of C₁₂H₁₀Br₂N₂ is 341.92107 Da. Experimental HRMS data would be expected to confirm this value with a high degree of precision (typically to within a few parts per million), thereby verifying the molecular formula. The characteristic isotopic pattern of bromine (approximately equal abundance of ⁷⁹Br and ⁸¹Br) would result in a distinctive M, M+2, and M+4 isotopic cluster for the molecular ion, which would be a key feature in the mass spectrum.

A data table for the HRMS of this compound cannot be compiled without experimental findings.

Other Complementary Spectroscopic Techniques

While other spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR, ¹³C NMR) are essential for the complete structural elucidation of this compound, specific experimental data from these techniques are not available in the public scientific literature reviewed. These methods would provide detailed information about the hydrogen and carbon environments within the molecule, confirming the connectivity of the atoms and the substitution pattern on the phenyl rings.

Structural Analysis of 1,2 Bis 2 Bromophenyl Hydrazine

X-ray Crystallography Investigations

Single Crystal X-ray Diffraction Studies

No single crystal X-ray diffraction studies for 1,2-Bis(2-bromophenyl)hydrazine have been reported in the searched scientific literature.

Crystal System and Space Group Determination

Without experimental data from X-ray diffraction, the crystal system and space group for this compound remain undetermined.

Precise Molecular Conformation and Geometry (Bond Lengths, Bond Angles, Torsion Angles)

Detailed information on the bond lengths, bond angles, and torsion angles for this compound, which would be derived from a crystallographic study, is not available.

Analysis of Intermolecular Interactions

A definitive analysis of the intermolecular interactions, including potential hydrogen bonding networks and halogen-halogen interactions that stabilize the crystal lattice of this compound, cannot be conducted without its determined crystal structure.

It is concluded that the solid-state structure of this compound has not been elucidated and published in the accessible scientific domain. Further experimental work, specifically the growth of single crystals and subsequent X-ray diffraction analysis, would be required to provide the data necessary for the comprehensive structural analysis outlined.

Based on a comprehensive search of available scientific literature, detailed experimental and computational data required to construct an article on “this compound” according to the specified outline is not available.

Searches for the crystal structure, Hirshfeld surface analysis, topological analysis of electron density (AIM), and specific conformational studies for the compound “this compound” did not yield any published results.

While structural data exists for related compounds, such as the hydrazone derivative (E,E)-1,2-Bis[1-(2-bromophenyl)ethylidene]hydrazine, the strict requirement to focus solely on “this compound” prevents the use of this information as it pertains to a chemically distinct molecule with a different core structure (-N=C-C=N- vs. -NH-NH-).

Therefore, it is not possible to generate a scientifically accurate article that adheres to the provided detailed outline and strict content inclusions for “this compound”.

Theoretical and Computational Investigations of 1,2 Bis 2 Bromophenyl Hydrazine

Density Functional Theory (DFT) Studies

DFT is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely employed to predict molecular geometries, vibrational frequencies, and various electronic properties.

Geometry Optimization and Prediction of Molecular Structure

A crucial first step in any computational study is geometry optimization, which seeks to find the minimum energy arrangement of atoms in a molecule. For 1,2-Bis(2-bromophenyl)hydrazine, this process would involve calculating the bond lengths, bond angles, and dihedral angles that correspond to the most stable conformation. The presence of two bulky bromophenyl groups suggests that steric hindrance would play a significant role in determining the molecule's three-dimensional shape, particularly the torsion angles around the N-N and C-N bonds. However, without specific published data, a definitive optimized structure cannot be presented.

Selection and Validation of Basis Sets and Exchange-Correlation Functionals

The accuracy of DFT calculations is highly dependent on the choice of the exchange-correlation functional and the basis set. For molecules containing heavy atoms like bromine, it is essential to use basis sets that can adequately describe the electron distribution.

Exchange-Correlation Functionals : A common choice for organic molecules is the B3LYP hybrid functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional. Other functionals like M06-2X or PBE0 might also be employed to provide comparative results.

Basis Sets : For a molecule like this compound, Pople-style basis sets such as 6-31G(d,p) or the more extensive 6-311+G(d,p) are typically used. The inclusion of polarization functions (d,p) and diffuse functions (+) is important for accurately modeling non-covalent interactions and the electron distribution far from the nuclei. For the bromine atoms, basis sets with effective core potentials, such as LANL2DZ, are often considered. Advanced methods like Møller–Plesset perturbation theory (MP2) could also be used for higher accuracy, though they are more computationally demanding. nih.gov

A validation process, typically involving comparison with experimental data (like X-ray crystallography) if available, is necessary to justify the chosen level of theory. As no such data for this specific molecule is found, a table of validated computational methods cannot be compiled.

Electronic Structure Analysis

Analysis of the electronic structure provides insights into the reactivity, stability, and interactive properties of a molecule.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energies and Characterization)

Frontier Molecular Orbital (FMO) theory is fundamental to understanding chemical reactivity. researchgate.netresearchgate.net The Highest Occupied Molecular Orbital (HOMO) acts as an electron donor, while the Lowest Unoccupied Molecular Orbital (LUMO) acts as an electron acceptor. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. mdpi.com

A computational study would determine the energies of these orbitals and map their electron density distribution. For this compound, it would be expected that the HOMO is localized primarily on the hydrazine (B178648) nitrogen atoms, while the LUMO might be distributed over the phenyl rings. A smaller HOMO-LUMO gap would imply higher reactivity. Without specific calculations, a data table of these values cannot be generated.

Molecular Electrostatic Potential (MEP) Mapping for Electrophilic and Nucleophilic Regions

A Molecular Electrostatic Potential (MEP) map illustrates the charge distribution on the molecule's surface, providing a visual guide to its reactive sites. Red regions indicate areas of high electron density (nucleophilic character), which are prone to electrophilic attack, while blue regions signify electron-deficient areas (electrophilic character), susceptible to nucleophilic attack. For this compound, the MEP map would likely show negative potential (red) around the nitrogen atoms of the hydrazine moiety and positive potential (blue) near the hydrogen atoms.

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions and Charge Delocalization

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. It examines charge transfer between filled donor NBOs and empty acceptor NBOs, quantifying the stabilizing energy associated with these hyperconjugative interactions. This analysis would reveal the extent of electron delocalization from the nitrogen lone pairs into the antibonding orbitals of the phenyl rings and help to quantify the nature of the C-N and N-N bonds. The results of an NBO analysis are typically presented in a table showing the key donor-acceptor interactions and their corresponding stabilization energies, but no such data is available for this compound.

Mulliken Atomic Charges and Electronic Density Distribution Analysis

No published studies containing Mulliken atomic charge calculations or detailed electronic density distribution analysis for this compound were found. This type of analysis requires specific quantum chemical calculations (e.g., using Density Functional Theory, DFT) which have not been reported for this compound.

Prediction and Correlation of Spectroscopic Properties with Experimental Data

Computed Vibrational Frequencies (IR, Raman)

There are no available computational studies that report the theoretical vibrational frequencies (IR or Raman) for this compound.

Computed Electronic Absorption Spectra (UV-Vis, TD-DFT)

Time-Dependent Density Functional Theory (TD-DFT) calculations, which are used to predict UV-Vis absorption spectra, have not been published for this compound.

Computed NMR Chemical Shifts (e.g., using GIAO approach)

No literature could be found detailing the theoretical calculation of NMR chemical shifts for this compound using methods such as the Gauge-Including Atomic Orbital (GIAO) approach.

Calculation of Global and Local Reactivity Descriptors (e.g., Fukui Functions, Chemical Hardness, Electronegativity)

Detailed analyses of global and local reactivity descriptors, which are derived from the energies of frontier molecular orbitals (HOMO and LUMO), are not present in the scientific literature for this specific compound. Such descriptors include chemical hardness, electronegativity, and Fukui functions, none of which have been reported.

Investigations into Nonlinear Optical (NLO) Properties

There are no published computational investigations into the nonlinear optical (NLO) properties, such as the first-order hyperpolarizability (β), of this compound.

Reaction Mechanisms and Chemical Transformations Involving 1,2 Bis 2 Bromophenyl Hydrazine

Fundamental Reaction Mechanisms of Hydrazine-based Compounds

Hydrazine (B178648) and its derivatives, including 1,2-diarylhydrazines, are versatile reagents in organic chemistry. wikipedia.org Their reactivity stems from the lone pair of electrons on the nitrogen atoms, which allows them to act as nucleophiles and bases. newworldencyclopedia.org

Transition State Analysis and Reaction Pathways

Understanding the reaction pathways of hydrazine-based compounds often involves detailed analysis of the transition states. Theoretical and experimental studies on analogous systems provide insight into the potential reactions of 1,2-Bis(2-bromophenyl)hydrazine.

For instance, in nucleophilic aromatic substitution (SNAr) reactions, the interaction between the hydrazine nucleophile and the electrophile in the transition state is crucial. researchgate.net Computational studies, such as those performed on the reaction of hydrazine with 1-fluoro-2,4-dinitrobenzene, analyze the geometry and energy of transition states to explain reactivity, including the alpha effect observed in hydrazine, where the adjacent lone pair enhances nucleophilicity. researchgate.net

Similarly, the decomposition of hydrazine on catalytic surfaces has been modeled to understand the bond-breaking sequences (N-H vs. N-N cleavage) and the associated energy barriers. For example, first-principles calculations on the decomposition of hydrazine (N₂H₄) on copper surfaces have been used to investigate the bond lengths and energies of initial, transition, and final states for N-N bond dissociation. researchgate.net These types of analyses are critical for predicting the most likely reaction pathways under specific conditions.

Identification and Characterization of Reaction Intermediates

Many reactions involving hydrazines proceed through identifiable intermediates.

Hydrazones : One of the most common reactions of hydrazines is condensation with carbonyl compounds (aldehydes and ketones) to form hydrazones. pressbooks.publibretexts.org This reaction involves a tetrahedral intermediate that eliminates water. fiveable.me The resulting hydrazone can be a stable final product or an intermediate in further transformations, such as the Wolff-Kishner reduction. pressbooks.publibretexts.org For this compound, reaction with a carbonyl compound would be expected to proceed through a corresponding hydrazonium ion intermediate before dehydration.

Nitrogen Radical Cations : Under oxidative conditions, particularly with visible light photocatalysis, hydrazines can be oxidized to nitrogen radical cations. nih.gov These intermediates are key to subsequent reactions, including N-N bond cleavage. nih.gov

Azo Compounds : In reductions of ketones, hydrazone intermediates can isomerize to azo compounds (containing an N=N double bond) before fragmentation. organicchemistrydata.org

Dihydroxypyrazolidines : In reactions with β-dicarbonyl compounds to form pyrazoles, a key intermediate is a 3,5-dihydroxypyrazolidine, which forms reversibly and controls the final isomeric product distribution upon dehydration. researchgate.net

Table 1: Common Intermediates in Hydrazine Reactions

| Intermediate | Precursor(s) | Reaction Type | Subsequent Fate | Reference(s) |

|---|---|---|---|---|

| Hydrazone | Hydrazine + Aldehyde/Ketone | Condensation | Stable product or reduction (e.g., Wolff-Kishner) | pressbooks.pub, libretexts.org |

| Nitrogen Radical Cation | Hydrazine | Single Electron Oxidation | N-N bond cleavage, formation of amines | nih.gov |

| Azo Compound | Hydrazone | Isomerization (base-catalyzed) | Fragmentation to alkane and N₂ | organicchemistrydata.org |

| Dihydroxypyrazolidine | Hydrazine + β-Dicarbonyl | Cyclocondensation | Dehydration to form pyrazole | researchgate.net |

| μ₃-Imido Complexes | Hydrazine + Triruthenium Cluster | N-N Bond Cleavage | Stable metal complexes | acs.org |

Role of the Hydrazine Moiety in Specific Chemical Transformations

The bifunctional nature of the hydrazine group makes it a key building block in synthesis. newworldencyclopedia.org

Wolff-Kishner Reduction : Hydrazine is the key reagent in the Wolff-Kishner reduction, which converts a carbonyl group into a methylene (B1212753) group (CH₂). pressbooks.pub The reaction proceeds via a hydrazone intermediate, which, upon heating with a strong base, decomposes to an alkane and nitrogen gas. libretexts.orgorganicchemistrydata.org The formation of the highly stable dinitrogen molecule is a major driving force for the reaction. newworldencyclopedia.orgpressbooks.pub

Heterocycle Synthesis : As a bifunctional nucleophile, hydrazine is fundamental to the synthesis of various nitrogen-containing heterocyclic compounds. wikipedia.orgnewworldencyclopedia.org For example, it reacts with 2,4-pentanedione to form 3,5-dimethylpyrazole. newworldencyclopedia.org With this compound, similar cyclocondensation reactions with difunctional electrophiles are conceivable, leading to complex heterocyclic frameworks.

Reducing Agent : Hydrazine is a convenient reducing agent, often used as an oxygen scavenger in industrial boilers, because its oxidation by-products are typically just nitrogen gas and water. newworldencyclopedia.orgrsc.org

Decomposition Pathways and Stability Considerations (e.g., N-N Bond Cleavage)

The stability of this compound is primarily dictated by the strength of the nitrogen-nitrogen single bond, which is relatively weak and susceptible to cleavage under various conditions.

Reductive Cleavage : The N-N bond in 1,2-disubstituted hydrazines can be cleaved using reducing agents. rsc.orgpsu.edu Reagents like sodium in liquid ammonia (B1221849), zinc in acetic acid, or aluminum amalgam are effective for this transformation, yielding the corresponding amines. rsc.orgpsu.edu For this compound, reductive cleavage would produce 2-bromoaniline (B46623).

Oxidative Cleavage : The N-N bond can also be broken under oxidative conditions. A photocatalytic system using a ruthenium complex, visible light, and air has been shown to effectively cleave the N-N bonds of N,N-diarylhydrazines to furnish secondary amines. nih.govnih.gov

Transition-Metal-Mediated Cleavage : Transition metal complexes can facilitate N-N bond cleavage. For example, a trinuclear ruthenium hydride complex reacts with 1,2-diphenylhydrazine (B7769752) to cleave the N-N bond, forming bis(μ₃-imido) complexes. acs.org This pathway is significant in the context of nitrogen fixation and ammonia synthesis. acs.org

Table 2: Conditions for N-N Bond Cleavage in Hydrazine Derivatives

| Cleavage Type | Reagents/Conditions | Substrate Example | Product Type | Reference(s) |

|---|---|---|---|---|

| Reductive | Sodium in liquid ammonia | 1,2-Disubstituted hydrazines | Amines | rsc.org, psu.edu |

| Reductive | Zinc in acetic acid | 1,2-Disubstituted hydrazines | Amines | rsc.org |

| Oxidative (Photocatalytic) | Ru(bpyrz)₃₂, visible light, air | N,N-Diarylhydrazines | Secondary amines | nih.gov, nih.gov |

| Metal-Mediated | (Cp'Ru)₃(μ-H)₃(μ₃-H)₂ | 1,2-Diphenylhydrazine | Bis(μ₃-imido) complexes | acs.org |

The decomposition of hydrazine itself is a highly exothermic process, which is why it is used as a rocket fuel. rsc.org The decomposition can proceed through different pathways, producing nitrogen, hydrogen, and ammonia. rsc.orgdtic.mil While this compound is not used as a propellant, these fundamental stability considerations are relevant to its handling and reactivity.

Applications in Organic Synthesis and Materials Science

Utilization as a Synthon for Heterocyclic Compounds

The inherent reactivity of the hydrazine (B178648) moiety, coupled with the presence of bromine atoms on the phenyl rings, makes 1,2-Bis(2-bromophenyl)hydrazine a promising precursor for a variety of heterocyclic compounds. The nitrogen-nitrogen bond and the adjacent nitrogen atoms provide a nucleophilic core for reactions with electrophilic partners, leading to the formation of five- and six-membered rings, which are prevalent in many biologically active molecules and functional materials. researchgate.netrsc.org

One of the most well-established reactions of arylhydrazines is the Fischer indole (B1671886) synthesis, which involves the reaction of a phenylhydrazine (B124118) with an aldehyde or ketone under acidic conditions to form an indole. organic-chemistry.orgnih.govchemrxiv.org While direct examples with this compound are not extensively documented, the fundamental reactivity suggests its potential for intramolecular cyclization reactions. For instance, the two ortho-bromo-substituted phenyl rings could potentially undergo a double Fischer indole-type synthesis or related cyclizations to form complex, fused heterocyclic systems such as carbazoles. The Borsche–Drechsel cyclization, another classic method for synthesizing tetrahydrocarbazoles from cyclohexanone (B45756) arylhydrazones, further highlights the potential of this compound in constructing polycyclic aromatic systems. rsc.orgmdpi.com

Furthermore, the hydrazine unit can react with dicarbonyl compounds or their equivalents to form various diazine and diazole heterocycles. For example, reaction with α,β-unsaturated ketones can lead to the formation of pyrazoline derivatives. researchgate.netpitt.edursc.org The presence of two such reactive sites in this compound opens up possibilities for the synthesis of bis-heterocyclic structures. The reaction of hydrazine derivatives with enediynones, mediated by copper, to yield pyrazolo[1,5-a]pyridines showcases the versatility of the hydrazine moiety in more complex cyclization cascades. rsc.orgchemrxiv.org

Participation in Multi-Component Reactions (MCRs)

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a complex product, are highly valued for their efficiency and atom economy. Hydrazine derivatives are frequently employed as key components in MCRs to generate a wide array of heterocyclic compounds. pitt.edu These reactions often proceed with high convergence, allowing for the rapid assembly of molecular complexity from simple starting materials. rsc.org

Although specific MCRs involving this compound are not prominently reported, the general reactivity of hydrazines in such transformations provides a strong basis for its potential utility. For instance, four-component reactions involving a hydrazine, an aldehyde, a β-ketoester, and a nitrile are known to produce highly substituted dihydropyrano[2,3-c]pyrazoles. The bifunctional nature of this compound could lead to the formation of novel bis-pyranopyrazole structures in such MCRs.

Role in the Construction of Complex Organic Architectures

The symmetrical nature of this compound, combined with its reactive functionalities, makes it an attractive building block for the construction of larger, more complex organic architectures. The two ortho-bromophenyl groups can serve as handles for further functionalization through cross-coupling reactions, such as the Suzuki or Stille reactions, which are catalyzed by palladium complexes. nih.govnih.govresearchgate.net This allows for the introduction of a wide range of substituents, enabling the tuning of the molecule's electronic and steric properties.

The hydrazine linker itself can be a point of structural diversity. For example, it can be oxidized to the corresponding azobenzene, 1,2-Bis(2-bromophenyl)diazene, which can exhibit interesting photochromic properties. google.com Conversely, the reduction of azobenzenes is a common method to prepare 1,2-diarylhydrazines. organic-chemistry.org

A significant potential application lies in the intramolecular cyclization of this molecule. The proximity of the two bromophenyl rings suggests that intramolecular coupling reactions could lead to the formation of seven-membered rings, such as dibenzo[c,e] researchgate.netorganic-chemistry.orgdiazepines. The synthesis of such seven-membered heterocyclic systems is an active area of research due to their presence in some biologically active compounds. rsc.orggoogle.com Palladium-catalyzed annulation reactions have been successfully employed to create tricyclic 2-benzazepines from related starting materials, indicating a plausible route for the cyclization of this compound.

Integration into Functional Materials (e.g., in the context of NLO applications)

Organic materials with nonlinear optical (NLO) properties are of great interest for applications in photonics and optoelectronics. The design of NLO materials often focuses on molecules with a high degree of π-conjugation and significant charge-transfer character. While there is no specific data on the NLO properties of this compound itself, the structural motifs it can generate are relevant to this field.

For example, the synthesis of pyrazoline derivatives from hydrazines is a known strategy to create fluorescent compounds with potential NLO activity. The introduction of donor and acceptor groups onto the aromatic rings of such pyrazolines can enhance their second-order NLO response. The two bromo-substituents on this compound provide convenient points for introducing such functional groups through cross-coupling reactions.

Furthermore, the formation of extended, conjugated systems like carbazoles or other fused aromatic heterocycles from this precursor could lead to materials with interesting photophysical properties. The planarity and electron-rich nature of these systems are key features for NLO activity.

Derivatization for Novel Chemical Entities

The reactivity of this compound allows for its derivatization into a wide range of novel chemical entities. The hydrazine nitrogens can be alkylated or acylated, and the bromine atoms on the phenyl rings can be substituted through various cross-coupling reactions.

A notable example of derivatization is the reaction with 2-bromoacetophenone, which leads to the formation of (E,E)-1,2-Bis[1-(2-bromophenyl)ethylidene]hydrazine. organic-chemistry.org This hydrazone derivative showcases how the hydrazine core can be readily transformed into a new functional group, which itself can be a versatile synthon in organic synthesis. Hydrazones are known to participate in various cyclization reactions to form a plethora of heterocyclic compounds.

The synthesis of N,N'-di(2-bromoethyl)hydrazides of amino acids highlights another derivatization strategy, where the hydrazine moiety is modified to incorporate biologically relevant fragments. researchgate.net Such derivatizations can be used to create libraries of new compounds for screening in drug discovery programs. The synthesis of carbazole (B46965) hydrazine-carbothioamide scaffolds is another example of creating complex derivatives with potential biological activities. google.com

The preparation of 2-bromophenylhydrazine (B91577) and its hydrochloride salt from 2-bromoaniline (B46623) is a well-established procedure, providing a reliable source of the precursor needed for synthesizing the title compound and its derivatives.

Advanced Analytical Methodologies and Derivatization Strategies for 1,2 Bis 2 Bromophenyl Hydrazine

Chromatographic Techniques for Isolation and Detection

Chromatographic methods are central to the analysis of 1,2-Bis(2-bromophenyl)hydrazine, providing the necessary separation from complex mixtures for accurate identification and quantification. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the principal techniques employed for this purpose.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) stands as a powerful tool for the analysis of hydrazine (B178648) compounds. For non-volatile or thermally unstable compounds like many hydrazine derivatives, HPLC is often the method of choice. The analysis of hydrazines by HPLC can be accomplished directly or, more commonly, through derivatization to improve separation and detection. rasayanjournal.co.in

For a compound such as this compound, a reversed-phase HPLC (RP-HPLC) method would be highly suitable. This involves a non-polar stationary phase (like C18) and a polar mobile phase. The separation mechanism is based on the hydrophobic interactions between the analyte and the stationary phase. Due to the presence of two bromophenyl groups, this compound possesses significant hydrophobicity, which would lead to strong retention on a C18 column.

A typical HPLC system for its analysis would consist of a gradient elution to ensure adequate separation from impurities and to achieve a reasonable analysis time. The mobile phase could be a mixture of an aqueous buffer and an organic modifier like acetonitrile (B52724) or methanol (B129727). Detection is commonly achieved using a UV detector, as the phenyl rings in the molecule provide strong chromophores.

While specific HPLC methods for this compound are not extensively documented in public literature, methods for other hydrazine compounds can be adapted. For instance, a method developed for determining hydrazine in pantoprazole (B1678409) sodium sesquihydrate utilized an Inertsil ODS-3V C18 column with a mobile phase of buffer and methanol and UV detection at 360 nm after derivatization. rasayanjournal.co.in

Table 1: Illustrative HPLC Parameters for Analysis of Hydrazine Derivatives

| Parameter | Example Condition | Rationale for this compound |

| Column | Reversed-Phase C18, 250 mm x 4.6 mm, 5 µm | The hydrophobic nature of the two bromophenyl groups ensures strong interaction and good retention. |

| Mobile Phase | Gradient of Acetonitrile and Water | A gradient elution is effective for separating compounds with a wide range of polarities, which might be present as impurities. |

| Flow Rate | 1.0 mL/min | A standard flow rate that provides good separation efficiency without excessive pressure. |

| Detection | UV at ~254 nm | The aromatic rings in the compound absorb strongly in the UV region, allowing for sensitive detection. |

| Injection Volume | 10-20 µL | Standard volume for analytical HPLC. |

This table presents hypothetical yet scientifically grounded parameters for the HPLC analysis of this compound, based on established methods for similar compounds.

Gas Chromatography (GC)

Gas Chromatography (GC) is another fundamental technique for the analysis of volatile and thermally stable compounds. researchgate.net For hydrazine and its simpler derivatives, GC analysis can be challenging due to their polarity and potential for thermal degradation. researchgate.net However, for a larger, more substituted molecule like this compound, volatility is lower, and thermal stability might be a concern.

Direct GC analysis of hydrazines often requires specialized columns and conditions, such as the use of alkaline-treated supports to prevent peak tailing. researchgate.net More frequently, derivatization is employed to create a more volatile and thermally stable derivative suitable for GC analysis. researchgate.netnih.gov This approach also enhances the detector response. researchgate.net For instance, derivatization with reagents like pentafluorobenzaldehyde (B1199891) followed by GC with a nitrogen-phosphorus detector (NPD) or mass spectrometry (MS) has been used for hydrazine analysis in biological samples. nih.gov

Given the structure of this compound, direct GC analysis might be feasible if the compound exhibits sufficient thermal stability. A capillary column with a non-polar or medium-polarity stationary phase would be appropriate. However, derivatization to a less polar, more volatile species would likely yield more robust and reproducible results.

Table 2: Potential GC Parameters for Analysis of Hydrazine Derivatives

| Parameter | Example Condition | Relevance for this compound |

| Column | Capillary column (e.g., DB-5ms), 30 m x 0.25 mm, 0.25 µm | A standard non-polar column suitable for a wide range of organic compounds. |

| Injector Temperature | 250-280 °C | Must be optimized to ensure volatilization without thermal degradation. |

| Oven Program | Temperature gradient from ~100 °C to 300 °C | A programmed temperature ramp is necessary to elute a compound with a relatively high boiling point. |

| Carrier Gas | Helium or Hydrogen at a constant flow | Standard carrier gases for GC. |

| Detector | Mass Spectrometry (MS) or Flame Ionization Detector (FID) | MS provides structural information for definitive identification, while FID offers general-purpose sensitivity. |

This table outlines plausible GC parameters for analyzing this compound, assuming sufficient thermal stability or after appropriate derivatization.

Strategies for Chemical Derivatization to Enhance Analytical Performance

Chemical derivatization is a key strategy to overcome limitations in the analysis of certain compounds. researchgate.netresearchgate.net It involves chemically modifying the analyte to produce a new compound with properties that are more suitable for a specific analytical method, such as improved detectability or better chromatographic behavior. researchgate.netresearchgate.net

Introduction of Chromophores for Enhanced UV Detection

Although this compound already contains chromophores (the bromophenyl groups) that allow for UV detection, derivatization can be used to shift the absorption wavelength to a region with less interference or to significantly increase the molar absorptivity, thereby enhancing sensitivity. researchgate.net

Derivatization reactions for hydrazines often target the reactive -NH-NH- group. Reagents that react with this functional group to form a highly conjugated system can be employed. For example, aldehydes and ketones react with hydrazines to form hydrazones. If the derivatizing agent contains a strong chromophore, the resulting hydrazone will have enhanced UV-Vis absorption.

A common derivatizing agent for hydrazines is p-dimethylaminobenzaldehyde (DMAB), which reacts to form a brightly colored azine with a strong absorbance in the visible region. While this is more common for hydrazine itself, analogous reactions could be explored for this compound. Another approach involves using reagents like benzoyl chloride, which reacts with the amino groups to form benzoylated derivatives that may have improved chromatographic properties and strong UV absorbance. sdiarticle4.com

Table 3: Derivatization Reagents for Enhanced UV Detection

| Reagent | Reaction Principle | Potential Advantage for this compound |

| Benzoyl Chloride | Acylation of the hydrazine nitrogens to form a benzoylated derivative. sdiarticle4.com | Increases molecular weight and may improve chromatographic peak shape; the benzoyl group is a strong chromophore. sdiarticle4.com |

| Phenyl Isocyanate | Reacts with primary and secondary amines to form urea (B33335) derivatives. sdiarticle4.com | The resulting derivative has strong UV absorption and is suitable for RP-HPLC. sdiarticle4.com |

| 2-Naphthalenethiol (2-NT) | Used to derivatize isothiocyanates, but similar thiol-based reagents could potentially react with the hydrazine moiety under specific conditions to introduce a strong naphthalene (B1677914) chromophore. mdpi.com | Significantly increases UV absorption at a specific wavelength, improving detectability. mdpi.com |

Introduction of Fluorophores for Fluorescence Detection

Fluorescence detection offers significantly higher sensitivity and selectivity compared to UV detection. nih.gov Derivatization is almost always necessary to convert a non-fluorescent or weakly fluorescent analyte into a highly fluorescent product. nih.gov

For hydrazines, several derivatization reagents are available to introduce a fluorophore. These reagents typically react with the hydrazine moiety to form a rigid, conjugated, and fluorescent molecule. Reagents like o-phthalaldehyde (B127526) (OPA) in the presence of a thiol, dansyl chloride (1-dimethylaminonaphthalene-5-sulfonyl chloride), and 9-fluorenylmethyl chloroformate (Fmoc-Cl) are widely used for primary and secondary amines and could be adapted for hydrazines. sdiarticle4.com

Aromatic dicarbaldehydes such as naphthalene-2,3-dicarbaldehyde (B13756) (NDA) and anthracene-2,3-dicarbaldehyde (ADA) are particularly effective for hydrazines, forming highly fluorescent and stable derivatives. rsc.org The reaction incorporates the hydrazine into a larger aromatic system, creating an efficient fluorophore. rsc.org This approach has been shown to be highly sensitive for the detection of hydrazine and its methylated derivatives. rsc.org

Table 4: Derivatization Reagents for Fluorescence Detection

| Reagent | Reaction Principle | Excitation/Emission (nm) of Derivative | Potential Advantage for this compound |

| Naphthalene-2,3-dicarbaldehyde (NDA) | Condensation with hydrazine to form a fluorescent benzo[g]phthalazine (B3188949) derivative. rsc.org | ~440 / ~500 rsc.org | High sensitivity and selectivity; the reaction is specific for the hydrazine group. rsc.org |

| o-Phthalaldehyde (OPA) / Thiol | Reacts with primary amino groups to form a fluorescent isoindole derivative. sdiarticle4.com | ~340 / ~455 sdiarticle4.com | Well-established reagent, although reactivity with the disubstituted hydrazine needs to be confirmed. |

| Dansyl Chloride (DNS-Cl) | Reacts with primary and secondary amino groups to form a fluorescent sulfonamide derivative. sdiarticle4.com | ~340 / ~525 | Provides highly fluorescent derivatives, suitable for pre-column derivatization in HPLC. sdiarticle4.com |

| N-acetylhydrazine acridone (B373769) (AHAD) | A novel fluorescent labeling reagent designed for carbonyl compounds, but its hydrazine moiety suggests potential for reverse application or modification for labeling other hydrazines. rsc.orgnih.gov | 371 / 421 rsc.orgnih.gov | Offers high sensitivity and the potential for novel derivatization strategies. rsc.orgnih.gov |

Strategies for Mass Spectrometry Signal Enhancement

For a molecule like this compound, which may not ionize efficiently on its own, derivatization can be a powerful tool. Strategies can include introducing a basic nitrogen atom to facilitate protonation in positive-ion ESI or an acidic group for deprotonation in negative-ion mode. chromatographyonline.com

For example, reacting the hydrazine with a reagent containing a tertiary or quaternary amine group would result in a derivative that is readily detected in positive-ion ESI-MS. Reagents like 2-(dimethylamino)ethylhydrazine have been used to derivatize carbonyl compounds, demonstrating the utility of incorporating a readily ionizable group. nih.gov A similar strategy in reverse could be envisioned for derivatizing the hydrazine itself. Furthermore, derivatization can alter the fragmentation pattern in tandem MS (MS/MS), potentially leading to more specific and structurally informative product ions. nih.gov

Table 5: Strategies for Mass Spectrometry Signal Enhancement

| Strategy | Principle | Potential Advantage for this compound |

| Introduction of a Basic Site | Derivatization with a reagent containing a tertiary amine (e.g., a dialkylamino group) to enhance protonation [M+H]+. nih.gov | Increases ionization efficiency in positive-ion ESI-MS, leading to a lower limit of detection. nih.gov |

| Formation of a Pre-charged Derivative | Use of a reagent that imparts a permanent positive charge (e.g., a quaternary ammonium (B1175870) salt). | The derivative is already an ion, leading to very high sensitivity in MS, independent of mobile phase pH. |

| Derivatization with Aldehydes | Reaction with an aldehyde (e.g., p-tolualdehyde) to form a stable hydrazone. researchgate.net | The resulting derivative can have improved chromatographic properties and predictable fragmentation in MS/MS, aiding in quantification. researchgate.net |

| Improving Desolvation Efficiency | Increasing the organic content of the mobile phase during elution, which can sometimes be facilitated by derivatization that makes the analyte more hydrophobic. chromatographyonline.com | More efficient desolvation in the ESI source leads to better ion generation and a stronger MS signal. chromatographyonline.com |

Q & A

Q. What are the established synthetic routes for 1,2-bis(2-bromophenyl)hydrazine, and how can reaction yields be optimized?

Synthesis of this compound typically involves condensation reactions. For example, hydrazine derivatives can be synthesized by reacting hydrazine hydrate with substituted carbonyl precursors. Evidence from analogous compounds (e.g., 1,2-bis(2-bromobenzoyl)hydrazine) suggests starting with 2-bromobenzoyl chloride and hydrazine under controlled conditions, though yields may vary due to steric hindrance from bromine substituents . Optimization may involve temperature control (e.g., reflux in ethanol), stoichiometric adjustments, or catalysts to enhance reactivity. Purity can be improved via recrystallization or column chromatography.

Q. How can the crystal structure of this compound be determined, and what insights does it provide?

Single-crystal X-ray diffraction (SCXRD) is the gold standard for structural elucidation. For similar hydrazine derivatives (e.g., (E,E)-1,2-bis[1-(2-bromophenyl)ethylidene]hydrazine), orthorhombic crystal systems with space groups like Pcca have been reported, with lattice parameters refined using programs like SHELXL . Structural data reveal intermolecular interactions (e.g., Br···H hydrogen bonds) and planarity, which influence packing efficiency and stability. Hirshfeld surface analysis (as applied to related hydrazines) can further quantify intermolecular contacts .

Q. What spectroscopic techniques are critical for characterizing this compound?

- NMR : and NMR confirm hydrazine backbone connectivity and substituent positions. Bromine’s inductive effect deshields nearby protons.

- FTIR : Stretching frequencies for N–H (~3200 cm) and C=N (~1600 cm) validate functional groups.

- Mass Spectrometry : High-resolution MS (HRMS) determines molecular ion peaks and isotopic patterns (e.g., /) .

Advanced Research Questions

Q. How do computational methods like DFT enhance understanding of its electronic properties and reactivity?

Density Functional Theory (DFT) calculations predict molecular orbitals, electrostatic potentials, and reaction pathways. For instance, studies on bis(arylidene)hydrazines reveal planar geometries with delocalized π-electrons, influencing redox behavior. HOMO-LUMO gaps (e.g., ~3.5 eV for similar compounds) correlate with stability and charge-transfer potential . TD-DFT can simulate UV-Vis spectra, aiding in photochemical applications.

Q. What role does steric hindrance from bromine substituents play in supramolecular assembly?

Bromine’s bulkiness disrupts planarity, as seen in BOPHY derivatives, leading to non-planar conformers that favor twisted supramolecular architectures (e.g., helical or zig-zag polymers) . This steric effect reduces π-π stacking but enhances halogen bonding (Br···N/O), which can be exploited in designing functional materials like sensors or catalysts.

Q. How does this compound interact with metal ions, and what applications arise?

Hydrazine derivatives act as ligands for metal coordination. For example, dihydrazones of vanillin form stable complexes with Cu(II), detectable via fluorescence quenching or colorimetric shifts . Bromine substituents may modulate binding affinity and selectivity, enabling applications in metal sensing or catalysis.

Q. What are the challenges in studying its redox behavior, and how can they be addressed?

Bromine’s electronegativity stabilizes radical intermediates, complicating redox profiling. Cyclic voltammetry (CV) in aprotic solvents (e.g., DMF) reveals reduction peaks linked to Br–C bond cleavage. Controlled-potential electrolysis coupled with ESR spectroscopy can identify transient species .

Q. How can environmental adsorption studies be designed using this compound?

Functionalized hydrazines (e.g., pyridylmethylene derivatives) are grafted onto activated carbon for pollutant adsorption. Response Surface Methodology (RSM) optimizes parameters like pH, contact time, and adsorbent dosage. Freundlich isotherms model multilayer adsorption, with capacities quantified via ICP-MS or UV-Vis .

Q. What toxicological assessment frameworks apply to this compound?

Adapt methodologies from 1,2-diphenylhydrazine studies, which use OECD guidelines for acute toxicity (e.g., LD) and genotoxicity (Ames test). Risk of bias assessment (e.g., OHAT tool) evaluates study reliability, focusing on exposure characterization and outcome validity .

Q. How can its potential as a prodrug be explored in hypoxia-targeted therapies?

Analogous bis(sulfonyl)hydrazines (e.g., KS119) are reductively activated in hypoxic tumor microenvironments to release DNA-alkylating agents. Mimic this design by incorporating nitroaryl triggers, and evaluate activation kinetics using hypoxia chambers or enzymatic assays (e.g., NADPH:cytochrome P450 reductase) .

Q. Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.